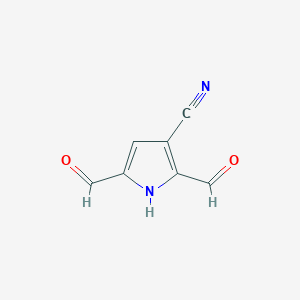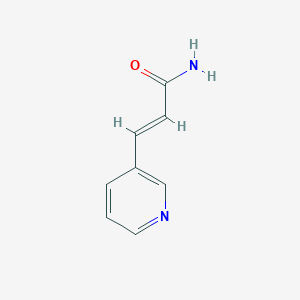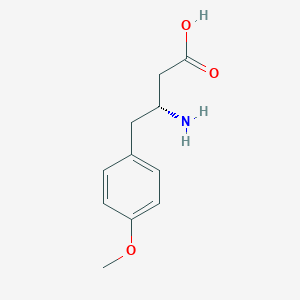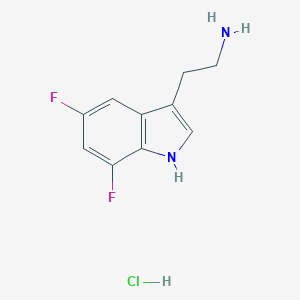
6-Acetyl-5-ethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-5-ethylcyclohex-2-en-1-one, also known as AECH, is a cyclic ketone that is commonly used in scientific research. AECH is a versatile compound that has a wide range of applications in various fields of study, including organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
6-Acetyl-5-ethylcyclohex-2-en-1-one has a unique structure that allows it to interact with various biological molecules. It can form hydrogen bonds with proteins and nucleic acids, and it can also interact with metal ions. 6-Acetyl-5-ethylcyclohex-2-en-1-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have antioxidant properties and can scavenge free radicals.
Biochemical And Physiological Effects
6-Acetyl-5-ethylcyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Acetyl-5-ethylcyclohex-2-en-1-one can inhibit the growth of cancer cells and induce apoptosis. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that 6-Acetyl-5-ethylcyclohex-2-en-1-one can improve cognitive function and memory in animal models of Alzheimer's disease. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Advantages And Limitations For Lab Experiments
6-Acetyl-5-ethylcyclohex-2-en-1-one is a versatile compound that has many advantages for use in laboratory experiments. It is readily available and relatively inexpensive. 6-Acetyl-5-ethylcyclohex-2-en-1-one is also stable and has a long shelf life. However, there are some limitations to the use of 6-Acetyl-5-ethylcyclohex-2-en-1-one in laboratory experiments. It can be difficult to handle and store due to its low melting point and high volatility. 6-Acetyl-5-ethylcyclohex-2-en-1-one can also be toxic and should be handled with care.
Future Directions
There are many potential future directions for research involving 6-Acetyl-5-ethylcyclohex-2-en-1-one. One area of interest is the development of new synthetic methods for 6-Acetyl-5-ethylcyclohex-2-en-1-one and its derivatives. Another area of interest is the use of 6-Acetyl-5-ethylcyclohex-2-en-1-one as a fluorescent probe for bioimaging. 6-Acetyl-5-ethylcyclohex-2-en-1-one could also be used as a starting material for the synthesis of new drugs with potential therapeutic applications. Finally, the biological activity of 6-Acetyl-5-ethylcyclohex-2-en-1-one and its derivatives could be further explored in order to better understand their mechanism of action and potential uses in medicine.
Synthesis Methods
6-Acetyl-5-ethylcyclohex-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction between ethyl acetoacetate and 2,4-pentanedione. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of 6-Acetyl-5-ethylcyclohex-2-en-1-one is typically around 60-70%.
Scientific Research Applications
6-Acetyl-5-ethylcyclohex-2-en-1-one is commonly used as a starting material in the synthesis of various organic compounds. It is also used as a flavoring agent in the food industry. In scientific research, 6-Acetyl-5-ethylcyclohex-2-en-1-one is used as a reagent in the synthesis of chiral compounds and as a building block in the synthesis of natural products. 6-Acetyl-5-ethylcyclohex-2-en-1-one is also used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
properties
CAS RN |
182866-45-1 |
|---|---|
Product Name |
6-Acetyl-5-ethylcyclohex-2-en-1-one |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-acetyl-5-ethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h4,6,8,10H,3,5H2,1-2H3 |
InChI Key |
DQECZBXTXWNLQF-UHFFFAOYSA-N |
SMILES |
CCC1CC=CC(=O)C1C(=O)C |
Canonical SMILES |
CCC1CC=CC(=O)C1C(=O)C |
synonyms |
2-Cyclohexen-1-one, 6-acetyl-5-ethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



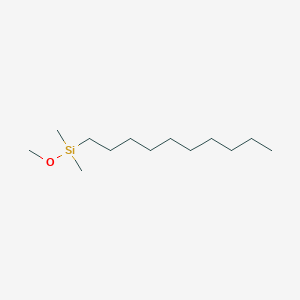
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
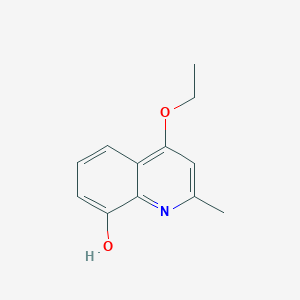
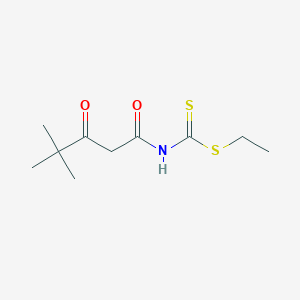
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
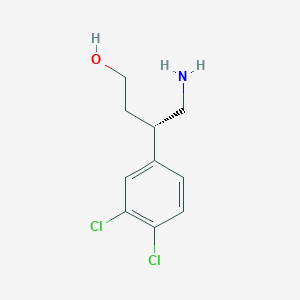
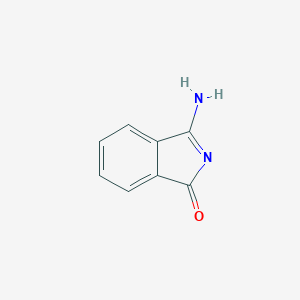
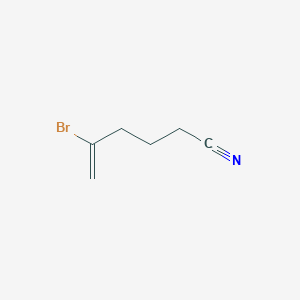
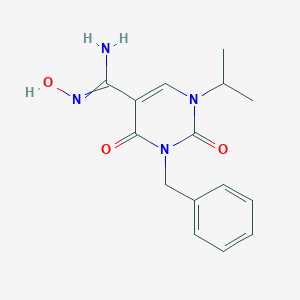
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)
